1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride
Overview
Description
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and a but-2-enyl chain linked to an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenated butene under basic conditions to form the ethoxyphenoxybutene intermediate.
Piperazine Substitution: The intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable catalyst to form the desired product.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The double bond in the but-2-enyl chain can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxy group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the piperazine ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-3-19-12-14-20(15-13-19)11-7-8-16-22-18-10-6-5-9-17(18)21-4-2;/h5-10H,3-4,11-16H2,1-2H3;1H/b8-7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSLPSZNSJRCI-USRGLUTNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=CC=C2OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=CC=C2OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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